
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide is a synthetic psychedelic drug of the 2C family, mainly used as a recreational drug . The substance was first synthesized by Alexander Shulgin in 1974, and gained an initial reputation for potential psychotherapeutic use, but its use has been limited to mainly recreational use .
Synthesis Analysis
The substance was synthesized from 2,5-dimethoxybenzaldehyde by Alexander Shulgin in 1974 . It was also synthesized as described in the literature (Shulgin & Shulgin, 1991; Yempala & Cassels, 2016) .Molecular Structure Analysis
The molecular formula of the compound is C10H14BrNO2 . The IUPAC name is 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine .Chemical Reactions Analysis
The metabolism of 25B-NBF was catalyzed by CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 enzymes . It was extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation .Physical and Chemical Properties Analysis
The molecular weight of the compound is 260.131 g/mol . The melting point is 193-195 .Mechanism of Action
Biochemical Pathways
It is likely that the compound influences multiple pathways, but further studies are needed to elucidate these effects .
Pharmacokinetics
The bioavailability of the compound, as well as its metabolic stability and elimination pathways, remain to be determined through comprehensive pharmacokinetic studies .
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with ethylamine followed by reduction of the resulting imine to obtain the target compound. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid.", "Starting Materials": [ "2-bromo-4,5-dimethoxybenzaldehyde", "ethylamine", "sodium triacetoxyborohydride", "hydrobromic acid" ], "Reaction": [ "Step 1: 2-bromo-4,5-dimethoxybenzaldehyde is reacted with ethylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium triacetoxyborohydride in methanol to obtain the free base of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine.", "Step 3: The free base is then reacted with hydrobromic acid in diethyl ether to form the hydrobromide salt of the target compound." ] } | |
CAS No. |
164020-79-5 |
Molecular Formula |
C10H15Br2NO2 |
Molecular Weight |
341.04 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)ethylazanium;bromide |
InChI |
InChI=1S/C10H14BrNO2.BrH/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |
InChI Key |
YCLCCQUDHAHZRK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CCN)Br)OC.Br |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC[NH3+])Br)OC.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrobromide](/img/structure/B1652853.png)
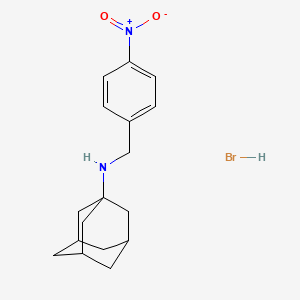
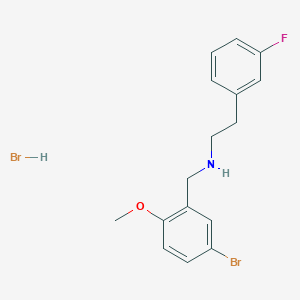

amine hydrobromide](/img/structure/B1652858.png)
![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1652861.png)

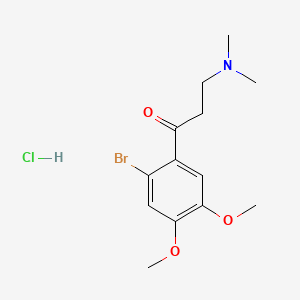
![7-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1652867.png)
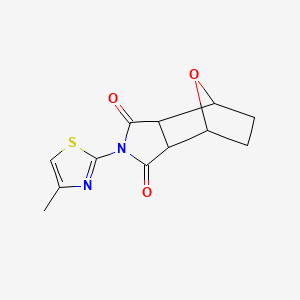

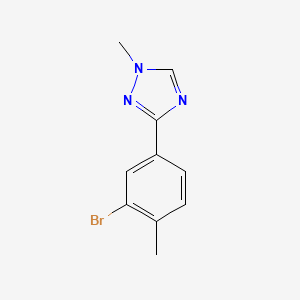
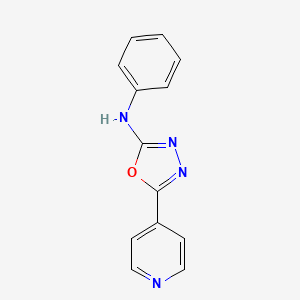
![7H-Pyrrolo[2,3-d]pyrimidine-5-propanoic acid, alpha-amino-](/img/structure/B1652872.png)
